molecular formula C10H14N2O B1423030 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1315365-82-2

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No. B1423030
M. Wt: 178.23 g/mol
InChI Key: LLBCBFNOFUVCAU-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the CAS Number: 1315365-82-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 6-methoxy-1,2,3,4-tetrahydro-4-quinolinylamine .


Molecular Structure Analysis

The InChI code for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is 1S/C10H14N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,12H,4-5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is involved in various synthetic processes and chemical reactions. For instance, it is used in the efficient synthesis of 2-substituted tetrahydroquinolines through a domino reaction, demonstrating its utility in complex organic syntheses (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010). Moreover, it plays a role in the synthesis of novel stable fluorophores, showing strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Pharmacological Effects

Although the focus is not on drug use and dosage, it is noteworthy that 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine has been studied for its effects on various physiological processes. For example, certain derivatives of 1,2,3,4-tetrahydroisoquinoline, closely related to 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine, have been evaluated for their bradycardic activities and blood pressure effects (Kakefuda, Watanabe, Taguchi, Masuda, Tanaka, & Yanagisawa, 2003).

Fluorescent Labeling in Analytical Chemistry

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is also significant in the field of analytical chemistry. It serves as a fluorescent labeling reagent, as illustrated by its use in the detection of carboxylic acids (Hirano et al., 2004).

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,12H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBCBFNOFUVCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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